1-Azido-2-methoxybenzene
Overview
Description
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes to form triazoles in a process known as the huisgen cycloaddition . This reaction is often used in the synthesis of various heterocycles .
Mode of Action
1-Azido-2-methoxybenzene, like other organic azides, can participate in various chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The azido group plays a crucial role in these chemical reactions .
Biochemical Pathways
Organic azides are known to be involved in the synthesis of various heterocycles . These heterocycles can have a wide range of applications, including in the development of pharmaceuticals .
Result of Action
The compound’s ability to participate in various chemical reactions to form heterocycles suggests that it could potentially be used in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants . For instance, the compound is typically stored at a temperature of -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . Another method involves the direct azidation of 2-methoxyaniline using tert-butyl nitrite and trimethylsilyl azide in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-methoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition: Catalysts such as copper(I) iodide are commonly used in cycloaddition reactions with alkynes.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-methoxyaniline.
Scientific Research Applications
1-Azido-2-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a methoxy group.
2-Azidoanisole: Another azido-substituted anisole with similar reactivity.
1-Azido-4-methoxybenzene: Similar structure but with the azido group in the para position.
Uniqueness
1-Azido-2-methoxybenzene is unique due to the presence of both an azido and a methoxy group on the benzene ring
Properties
IUPAC Name |
1-azido-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXJQBGKICADKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341975 | |
Record name | Anisole, o-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-97-1 | |
Record name | Anisole, o-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.